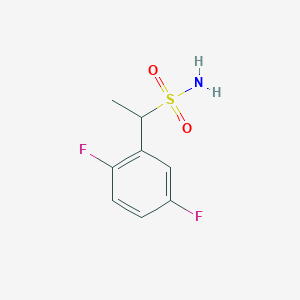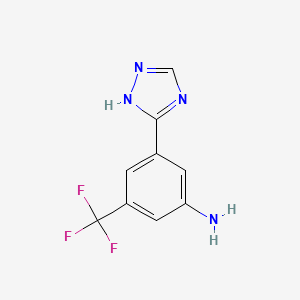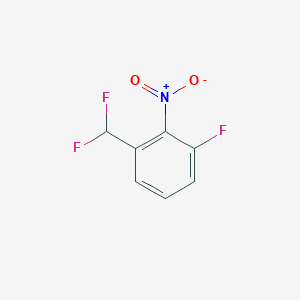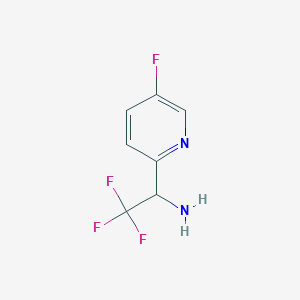
3-(1,2-Oxazol-3-yl)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1,2-Oxazol-3-yl)butanoic acid: is a chemical compound that belongs to the class of oxazole derivatives. Oxazoles are heterocyclic compounds containing a five-membered ring with one oxygen and one nitrogen atom. . The presence of the oxazole ring in this compound imparts unique chemical properties, making it a valuable compound for various scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions:
The synthesis of 3-(1,2-Oxazol-3-yl)butanoic acid typically involves the formation of the oxazole ring followed by the introduction of the butanoic acid moiety. One common method is the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of α-haloketones with hydroxylamine can lead to the formation of oxazole rings . The subsequent introduction of the butanoic acid group can be achieved through various organic transformations, such as esterification and hydrolysis.
Industrial Production Methods:
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired compound in its pure form .
化学反応の分析
Types of Reactions:
3-(1,2-Oxazol-3-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced oxazole derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Reagents such as alkyl halides, acyl chlorides, and amines can be used for substitution reactions.
Major Products Formed:
The major products formed from these reactions include various substituted oxazole derivatives, which can have different functional groups attached to the oxazole ring. These derivatives can exhibit diverse chemical and biological properties .
科学的研究の応用
3-(1,2-Oxazol-3-yl)butanoic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: Oxazole derivatives, including this compound, have shown potential as antimicrobial, anticancer, and anti-inflammatory agents.
Medicine: The compound is investigated for its potential therapeutic applications.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(1,2-Oxazol-3-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with enzymes, receptors, and other biological molecules, leading to the modulation of their activity. For example, the compound may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
類似化合物との比較
- 2-(1,2-Oxazol-3-yl)acetic acid
- 4-(1,2-Oxazol-3-yl)butanoic acid
- 3-(1,2-Oxazol-5-yl)propanoic acid
Comparison:
3-(1,2-Oxazol-3-yl)butanoic acid is unique due to its specific structure, which includes the oxazole ring attached to a butanoic acid moiety. This structure imparts distinct chemical and biological properties compared to other similar compounds. For example, the position of the oxazole ring and the length of the carbon chain can influence the compound’s reactivity, solubility, and biological activity .
特性
分子式 |
C7H9NO3 |
|---|---|
分子量 |
155.15 g/mol |
IUPAC名 |
3-(1,2-oxazol-3-yl)butanoic acid |
InChI |
InChI=1S/C7H9NO3/c1-5(4-7(9)10)6-2-3-11-8-6/h2-3,5H,4H2,1H3,(H,9,10) |
InChIキー |
BPGIVMOYWUXXSX-UHFFFAOYSA-N |
正規SMILES |
CC(CC(=O)O)C1=NOC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[4-(2-Methylpropyl)phenoxy]propan-1-amine](/img/structure/B13529244.png)
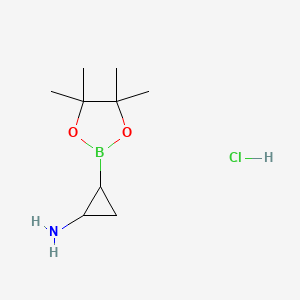
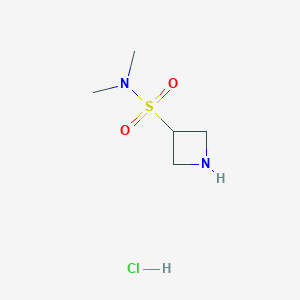

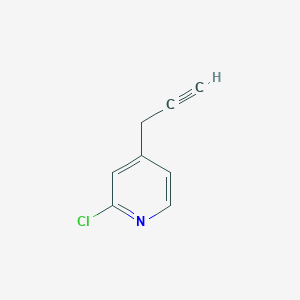

![3-[(Oxolan-3-yl)methyl]azetidine](/img/structure/B13529282.png)
![2-[3-(3-Chloro-2-hydroxybenzenesulfonamido)phenyl]acetic acid](/img/structure/B13529285.png)
![4-Methyl-1-oxaspiro[2.5]octane](/img/structure/B13529293.png)
